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Compound of Interest

Compound Name: SR-3306

Cat. No.: B10779258 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy studies of

SR-3306, a selective and brain-penetrant c-Jun N-terminal kinase (JNK) inhibitor. The data

presented herein summarizes the key findings from in vitro and in vivo preclinical models of

Parkinson's disease, highlighting the neuroprotective potential of this compound. Detailed

experimental protocols and signaling pathway diagrams are included to facilitate a deeper

understanding of the research and to aid in the design of future studies.

Core Efficacy Data
The following tables summarize the quantitative data from key preclinical studies investigating

the efficacy of SR-3306.

Table 1: In Vitro Efficacy of SR-3306
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Assay Type Cell Type Challenge
SR-3306
Concentrati
on

Outcome Efficacy

JNK Inhibition

Human

Recombinant

Enzymes

- IC50

JNK1, JNK2,

JNK3

Inhibition

JNK1: >10

µM, JNK2:

~200 nM,

JNK3: ~200

nM

p38 Inhibition

Human

Recombinant

Enzyme

- IC50 p38 Inhibition

>20 µM

(>100-fold

selectivity

over JNK2/3)

c-jun

Phosphorylati

on

INS-1 Cells
Streptozotoci

n (STZ)
IC50

Inhibition of

c-jun

phosphorylati

on

~200 nM

Neuroprotecti

on

Primary

Dopaminergic

Neurons (E14

rat embryos)

10 µM MPP+ 10 - 1000 nM
Neuronal

Survival

>90%

protection at

1000 nM

Cell Viability

H9c2

Cardiomyocyt

es

100 µM

H₂O₂/FeSO₄
500 nM

Increased

Cell Viability

Viability

increased

from ~40% to

~90%

Table 2: In Vivo Efficacy of SR-3306 in Parkinson's
Disease Models
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Animal Model Toxin/Lesion
Treatment
Regimen

Key Endpoints Outcome

MPTP Mouse

Model

18 mg/kg MPTP-

HCl (i.p., 4x over

1 day)

30 mg/kg SR-

3306 (p.o., b.i.d.

day 1, q.d. days

2-6)

- TH+ cell count

in SNpc- c-jun

phosphorylation

in SNpc

- 72% of vehicle

group TH+ cells

protected (MPTP

alone showed

46% reduction)

[1]- Dose-

dependent

reduction in p-c-

jun levels (4-fold

decrease at 30

mg/kg)[1]

6-OHDA Rat

Model

Unilateral 6-

hydroxydopamin

e injection

10 mg/kg/day

SR-3306 (s.c. via

minipump for 14

days)

- TH+ neuron

count in SNpc- d-

amphetamine-

induced

rotations- p-c-jun

immunoreactive

neurons in SNpc

- 6-fold increase

in TH+ neurons

in the SNpc[2][3]-

87% decrease in

d-amphetamine-

induced

circling[2][3]- 2.3-

fold reduction in

p-c-jun positive

neurons[2][3]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by SR-3306 and the

workflows of the primary experimental models used to assess its efficacy.
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Caption: SR-3306 Inhibition of the JNK Signaling Pathway.
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Caption: Workflow for the MPTP Mouse Model of Parkinson's Disease.
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Caption: Workflow for the 6-OHDA Rat Model of Parkinson's Disease.

Experimental Protocols
In Vitro Neuroprotection Assay in Primary Dopaminergic
Neurons

Cell Culture: Primary dopaminergic neurons are harvested from the ventral mesencephalon

of E14 rat embryos. Cells are plated at a density of 200,000 cells/well in 8-well chamber

slides.
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Treatment: After establishing the cultures, neurons are pre-treated with varying

concentrations of SR-3306 (10 nM to 1000 nM) for a specified duration.

Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cultures to 10 µM 1-

methyl-4-phenylpyridinium (MPP+) for 48 hours. Control wells receive either vehicle or SR-
3306 alone.

Immunocytochemistry: Following the incubation period, cells are fixed and immunostained

for Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.

Quantification: The number of surviving TH-positive neurons is counted in each well to

determine the neuroprotective effect of SR-3306.

Cell Viability Assay in H9c2 Cardiomyocytes
Cell Culture: H9c2 rat cardiomyocyte cells are cultured in Dulbecco's Modified Eagle's

Medium (DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at

37°C and 5% CO₂.

Pre-treatment: Cells are pre-incubated with 500 nM SR-3306 or vehicle control for 30

minutes.

Induction of Oxidative Stress: Oxidative stress is induced by adding 100 µM hydrogen

peroxide (H₂O₂)/FeSO₄ to the cell media.

Viability Assessment (MTT Assay): Cell viability is measured using an MTT assay. After the

stress induction period, the medium is replaced with fresh medium containing MTT solution

and incubated. A solubilization solution is then added, and the absorbance is read to

determine the percentage of viable cells relative to untreated controls.

MPTP Mouse Model of Parkinson's Disease
Animals and Acclimation: Male mice are acclimated for one week prior to the study.

Treatment Groups: Animals are divided into three groups: vehicle control, MPTP-treated, and

MPTP + SR-3306-treated.
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SR-3306 Administration: The SR-3306 group receives an oral dose of 30 mg/kg 30 minutes

before the first MPTP injection. Dosing is continued twice daily on day 1 and once daily on

days 2 through 6.

MPTP Induction: Mice are administered four intraperitoneal (i.p.) injections of 18 mg/kg

MPTP-HCl at 2-hour intervals over a single day.

Tissue Collection and Analysis: On day 7, mice are euthanized, and brains are collected. The

substantia nigra pars compacta (SNpc) is analyzed.

Stereology: Unbiased stereological counting is performed on brain sections stained for

Tyrosine Hydroxylase (TH) to quantify the number of surviving dopaminergic neurons.

c-jun Phosphorylation Assay: An ELISA is used to measure the levels of phosphorylated c-

jun (p-c-jun) in tissue lysates from the SNpc to assess target engagement.

6-OHDA Rat Model of Parkinson's Disease
Animals: Adult male Sprague-Dawley rats are used for this model.

Unilateral Lesion: A unilateral lesion of the nigrostriatal pathway is created by stereotactic

injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.

SR-3306 Administration: SR-3306 (10 mg/kg/day) or vehicle is administered via

subcutaneously implanted osmotic minipumps for 14 days.

Behavioral Testing: d-amphetamine-induced rotational behavior is assessed to measure the

motor asymmetry caused by the unilateral lesion and the therapeutic effect of SR-3306.

Immunohistochemistry: At the end of the treatment period, brains are collected and

sectioned. Immunohistochemical staining for Tyrosine Hydroxylase (TH) is performed to

quantify the number of dopaminergic neurons in the SNpc. Staining for phosphorylated c-jun

is also conducted to assess JNK pathway activity.

Pharmacokinetic Analysis: Plasma and brain tissue are collected to determine the

concentration of SR-3306 using LC-MS/MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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